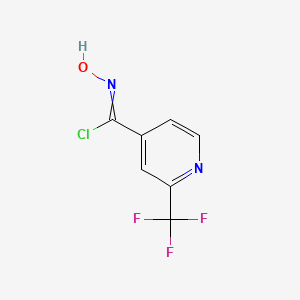

(Z)-N-Hydroxy-2-(trifluoromethyl)pyridine-4-carbonimidoyl chloride

Descripción

(Z)-N-Hydroxy-2-(trifluoromethyl)pyridine-4-carbonimidoyl chloride is a pyridine-based compound characterized by a trifluoromethyl (-CF₃) group at the 2-position, a hydroxyimino (N–OH) group, and a carbonimidoyl chloride (-C(=NH)Cl) moiety at the 4-position. Its Z-configuration indicates the spatial arrangement of substituents around the imine bond. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and bioavailability.

Propiedades

IUPAC Name |

N-hydroxy-2-(trifluoromethyl)pyridine-4-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-6(13-14)4-1-2-12-5(3-4)7(9,10)11/h1-3,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZNFICDTTZXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=NO)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride typically involves the reaction of 2-(trifluoromethyl)isonicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the final product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction parameters to maintain consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride has several applications in scientific research, including:

Biology: This compound is used in the study of enzyme inhibition and protein modification due to its reactive functional groups.

Mecanismo De Acción

The mechanism of action of N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. This reactivity is due to the presence of the electrophilic chloride group and the nucleophilic hydroxylamine moiety. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity .

Comparación Con Compuestos Similares

Comparison with Similar Pyridine Derivatives

While direct structural or spectroscopic data for the target compound are absent in the provided evidence, comparisons can be inferred from analogous pyridine derivatives listed in the Catalog of Pyridine Compounds (2017) . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| (Z)-N-Hydroxy-2-(trifluoromethyl)pyridine-4-carbonimidoyl chloride | -CF₃ (2), -C(=NH)Cl (4), -N–OH (4) | Carbonimidoyl chloride, hydroxyimino | ~232.5 (calculated) | Drug intermediates, coordination chemistry |

| 2-Chloro-4-iodonicotinonitrile | -Cl (2), -I (4), -CN (4) | Nitrile, halogens | 279.42 | Cross-coupling reactions, agrochemicals |

| 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | -Cl (2), -CH(OCH₃)₂ (3), -I (4) | Ether, halogens | 371.49 | Suzuki-Miyaura coupling, pharmaceuticals |

| N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide | -I (2), -OH (3), -N-pivaloyl (4) | Amide, hydroxy | 350.12 | Antibacterial agents, enzyme inhibitors |

Key Differences and Implications

Electronic Effects: The trifluoromethyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the 4-position compared to the iodine or chlorine substituents in analogs like 2-Chloro-4-iodonicotinonitrile. This may increase reactivity in nucleophilic substitution reactions . In contrast, the dimethoxymethyl group in 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine is electron-donating, reducing electrophilicity and favoring stability in catalytic cross-coupling reactions .

Reactivity and Stability: The carbonimidoyl chloride group in the target compound is highly reactive toward amines or alcohols, enabling facile synthesis of imidates or amidines. This contrasts with the nitrile group in 2-Chloro-4-iodonicotinonitrile, which undergoes hydrolysis or reduction to amines . The hydroxyimino (-N–OH) group may participate in hydrogen bonding or metal coordination, a feature absent in N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide, where the hydroxy group is sterically shielded by the pivalamide moiety .

Biological Activity :

- The trifluoromethyl group improves metabolic stability and membrane permeability compared to halogenated analogs, making the target compound more suitable for drug discovery. In contrast, the iodine substituents in other derivatives are often used as radiolabels or heavy-atom markers in crystallography .

Such tools could resolve the Z-configuration and hydrogen-bonding networks in the target compound.

Research Findings and Limitations

- Synthetic Challenges : The trifluoromethyl group introduces synthetic complexity due to its inertness in many reactions, requiring specialized fluorination techniques. This contrasts with iodine or chlorine analogs, which are more straightforward to functionalize .

Actividad Biológica

(Z)-N-Hydroxy-2-(trifluoromethyl)pyridine-4-carbonimidoyl chloride is a compound of significant interest due to its potential biological activity, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : (Z)-N-hydroxy-2-(trifluoromethyl)pyridine-4-carbonimidoyl chloride

- Molecular Formula : C7H4ClF3N2O

- Molecular Weight : 224.570 g/mol

- Appearance : Solid, 95% purity

The synthesis of (Z)-N-hydroxy-2-(trifluoromethyl)pyridine-4-carbonimidoyl chloride typically involves the reaction of pyridine derivatives with carbonimidoyl chlorides. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a valuable candidate for further research.

The compound is believed to exert its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further exploration.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively. The presence of the trifluoromethyl group is hypothesized to contribute to this activity by enhancing membrane permeability.

Anticancer Activity

Compounds derived from pyridine have been investigated for their anticancer properties. Studies suggest that (Z)-N-hydroxy-2-(trifluoromethyl)pyridine-4-carbonimidoyl chloride may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

- Anticonvulsant Activity Study : A series of pyridine derivatives were synthesized and tested for anticonvulsant properties. One study highlighted that certain derivatives exhibited significant anticonvulsant effects at doses of 150–300 mg/kg, suggesting potential applications in epilepsy treatment .

- Antiproliferative Effects : In vitro studies demonstrated that related compounds showed antiproliferative effects on human colorectal adenocarcinoma cell lines, indicating that (Z)-N-hydroxy-2-(trifluoromethyl)pyridine-4-carbonimidoyl chloride could also have therapeutic potential in cancer treatment .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.